BenchChemオンラインストアへようこそ!

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide

Chemical procurement Quality control Identity verification

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide (CAS 1396806-87-3) is a fully synthetic, small-molecule benzamide derivative with the molecular formula C18H21NO4 and a molecular weight of 315.4 g/mol. Its structure features a para-ethoxy substituent on the benzamide ring and a cyclopropyl–furan–hydroxyethyl motif on the amide nitrogen, distinguishing it from simpler benzamide congeners.

Molecular Formula C18H21NO4
Molecular Weight 315.369
CAS No. 1396806-87-3
Cat. No. B2963198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide
CAS1396806-87-3
Molecular FormulaC18H21NO4
Molecular Weight315.369
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O
InChIInChI=1S/C18H21NO4/c1-2-22-15-9-5-13(6-10-15)17(20)19-12-18(21,14-7-8-14)16-4-3-11-23-16/h3-6,9-11,14,21H,2,7-8,12H2,1H3,(H,19,20)
InChIKeyASJNNDDHZSEFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide (CAS 1396806-87-3): Chemical Identity and Physicochemical Baseline for Procurement


N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide (CAS 1396806-87-3) is a fully synthetic, small-molecule benzamide derivative with the molecular formula C18H21NO4 and a molecular weight of 315.4 g/mol . Its structure features a para-ethoxy substituent on the benzamide ring and a cyclopropyl–furan–hydroxyethyl motif on the amide nitrogen, distinguishing it from simpler benzamide congeners. This compound belongs to a class of substituted benzamides that have been explored across multiple therapeutic areas, including glucokinase activation for type 2 diabetes [1], ghrelin O-acyltransferase (GOAT/MBOAT4) inhibition for metabolic disorders [2], and orexin receptor antagonism [3], though target-specific activity data for this exact CAS number remain absent from the peer-reviewed primary literature as of the search date.

Why N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide Cannot Be Interchanged with Generic Benzamide Analogs in Research Sourcing


In the substituted benzamide chemical space, minor structural modifications frequently produce substantial shifts in target engagement, selectivity, and ADMET properties. The 4-ethoxy substituent on the benzamide core has been shown in related chemotypes to modulate metabolic stability in human liver microsomes [1] and to influence kinase inhibitory profiles compared to unsubstituted or halogenated analogs [2]. The cyclopropyl–furan–hydroxyethyl moiety represents a sterically and electronically constrained scaffold that differs fundamentally from simple N-alkyl or N-aryl benzamides; in ghrelin receptor ligand series, analogous constrained amine motifs have yielded Ki values spanning from 0.166 nM to >400 nM depending on the precise substitution pattern [3]. Without direct comparative data for CAS 1396806-87-3, any assumption that a generic benzamide building block or a closely related analog (e.g., 2,5-dichloro or 4-cyano variants) can recapitulate the biological or physicochemical profile of this compound is scientifically unsupported and poses a risk to experimental reproducibility.

Quantitative Differentiation Evidence for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide: Comparator-Based Analysis


Physicochemical Baseline: Molecular Weight and Formula Differentiate from Simpler 4-Ethoxybenzamide Precursors

The target compound (C18H21NO4, MW 315.4) is structurally distinct from the parent 4-ethoxybenzamide building block (C9H11NO2, MW 165.19), representing a >90% increase in molecular weight and the addition of the cyclopropyl–furan–hydroxyethyl pharmacophore . This difference is analytically verifiable via LCMS or NMR and serves as a minimum identity gate for procurement.

Chemical procurement Quality control Identity verification

Solubility and Formulation: Predicted LogP Shift Relative to the 4-Ethoxybenzamide Parent Suggests Altered Vehicle Requirements

The introduction of the cyclopropyl–furan–hydroxyethyl group is predicted to increase lipophilicity relative to 4-ethoxybenzamide. While experimentally measured logP or solubility data are not publicly available for CAS 1396806-87-3, the structural change from a primary benzamide (H-bond donors: 1; acceptors: 2) to a secondary benzamide with an additional hydroxyl group and furan oxygen (H-bond donors: 2; acceptors: 5) shifts the physicochemical profile in a manner that will alter DMSO or aqueous solubility compared to the parent . This is a class-level inference from benzamide SAR series where logD7.4 changes of 0.5–1.5 log units are commonly observed upon N-substitution with hydroxyethyl-containing motifs [1].

Solubility Formulation In vitro assay

Target Engagement Potential: The Cyclopropyl–Furan–Hydroxyethyl Motif Maps onto Pharmacophores for GOAT/MBOAT4 and Orexin Receptors, Unlike Simpler Benzamides

Though direct activity data for CAS 1396806-87-3 are unavailable in the public domain, the cyclopropyl–furan–hydroxyethyl substructure closely resembles constrained amine motifs found in potent ghrelin O-acyltransferase (GOAT/MBOAT4) inhibitors [1] and orexin receptor antagonists [2]. In these programs, lipopeptidomimetic or constrained benzamide scaffolds achieved Ki values as low as 0.166 nM at OX2 and 25 nM at GHS-R1a. The 4-ethoxy substitution pattern is absent from the most potent reported benzamide GOAT inhibitors, suggesting this compound occupies a distinct, unexplored region of chemical space that may yield a unique selectivity fingerprint. This is a class-level and pharmacophore-mapping inference; experimental confirmation is required.

GOAT MBOAT4 Orexin Target selectivity

Recommended Application Scenarios for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide Based on Current Evidence


Medicinal Chemistry Hit-Finding: GOAT/MBOAT4 Inhibitor Screening Libraries

Given the structural resemblance of the cyclopropyl–furan–hydroxyethyl motif to constrained pharmacophores in reported ghrelin O-acyltransferase inhibitors [1], this compound is best deployed as a screening library member in GOAT/MBOAT4 biochemical or cell-based assays. Its 4-ethoxy substitution pattern is not represented among the published lipopeptidomimetic GOAT inhibitor chemotypes, making it a structurally novel candidate for hit identification. Researchers should confirm compound identity via HRMS and 1H NMR (validated against the C18H21NO4 formula, MW 315.4 ) prior to screening.

Orexin Receptor Antagonist Lead Generation

Benzamide derivatives have been patented as orexin-1 and orexin-2 receptor antagonists [2]. Constrained amine benzamides in BindingDB have demonstrated orexin receptor antagonism with Ki values reaching sub-nanomolar potency [3]. This compound, with its cyclopropyl–furan–hydroxyethyl amine motif, may exhibit orexin receptor binding; its procurement for radioligand displacement assays or functional Ca2+ flux assays (Fluo-4-AM) in HEK293 or CHOK1 cells expressing OX1R/OX2R is a rational application, though users must independently generate all activity data.

Structure–Activity Relationship (SAR) Expansion of Benzamide Metabolic Disorder Programs

Substituted benzamides have been advanced as glucokinase activators for type 2 diabetes [4] and as GOAT inhibitors for obesity and metabolic syndrome [1]. This compound's cyclopropyl and furan substituents introduce steric bulk and heteroatom hydrogen-bonding capacity not present in simpler N-alkyl benzamides used in these programs. It is suitable for comparative SAR studies where the goal is to map the impact of the cyclopropyl–furan–hydroxyethyl group on target potency, microsomal stability, and selectivity relative to unsubstituted or mono-substituted benzamide controls. As noted in Section 3, metabolic stability in human liver microsomes (HLMs) for 4-ethoxybenzamide derivatives has been previously characterized and can serve as a baseline for comparison [5].

Analytical Reference Standard for Chemical Procurement Quality Control

The well-defined molecular identity (C18H21NO4, MW 315.4) and CAS registry number enable unambiguous quality control . Procurement teams can use these parameters as minimum acceptance criteria: any supplied material must match the molecular formula by HRMS (within 5 ppm mass accuracy) and display the expected 1H NMR resonances for the para-ethoxy aromatic protons, cyclopropyl methine, furan α-protons, and hydroxyethyl methylene. This prevents mis-shipment of structurally related but biologically irrelevant benzamide analogs such as 2,5-dichloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide or 4-cyano-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzamide.

Quote Request

Request a Quote for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.